N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a base and a solvent.
Formation of the piperidine ring: This step may involve cyclization reactions, often using catalysts to facilitate the process.
Attachment of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Chemical Reactions Analysis
N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Scientific Research Applications
N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
N-methyl-1-(pyridin-2-yl)methanamine: This compound has a similar pyridine ring but lacks the trifluoromethyl and pyrimidine groups.
4-Amino-2-(trifluoromethyl)pyridine: This compound contains the trifluoromethyl group but lacks the piperidine and pyrimidine rings.
Properties
Molecular Formula |
C17H20F3N5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H20F3N5/c1-24(15-11-14(3-8-21-15)17(18,19)20)12-13-4-9-25(10-5-13)16-22-6-2-7-23-16/h2-3,6-8,11,13H,4-5,9-10,12H2,1H3 |
InChI Key |
BCOOXVTTWCLQIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=CC=N2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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